![molecular formula C29H25NO B14213046 Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- CAS No. 575452-06-1](/img/structure/B14213046.png)
Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring and a naphthopyran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .
化学反応の分析
Types of Reactions
Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of products .
科学的研究の応用
Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It is used in the development of advanced materials, such as photochromic lenses and other smart materials that respond to external stimuli .
作用機序
The mechanism of action of Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- involves its interaction with specific molecular targets. The naphthopyran moiety can undergo reversible ring-opening reactions upon exposure to light or mechanical force, leading to changes in the compound’s properties. This makes it useful in applications like photochromic lenses, where it can change color in response to light .
類似化合物との比較
Similar Compounds
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures.
Pyrrolidine-2-one: This compound features a pyrrolidine ring with a ketone group.
Pyrrolidine-2,5-diones: These compounds have two ketone groups attached to the pyrrolidine ring.
Uniqueness
Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is unique due to its combination of a pyrrolidine ring and a naphthopyran moiety. This combination imparts unique properties, such as the ability to undergo reversible ring-opening reactions, making it particularly useful in applications requiring stimuli-responsive behavior .
特性
CAS番号 |
575452-06-1 |
|---|---|
分子式 |
C29H25NO |
分子量 |
403.5 g/mol |
IUPAC名 |
1-[4-(3-phenylbenzo[f]chromen-3-yl)phenyl]pyrrolidine |
InChI |
InChI=1S/C29H25NO/c1-2-9-23(10-3-1)29(24-13-15-25(16-14-24)30-20-6-7-21-30)19-18-27-26-11-5-4-8-22(26)12-17-28(27)31-29/h1-5,8-19H,6-7,20-21H2 |
InChIキー |
LODHWFKATWVPFR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C3(C=CC4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
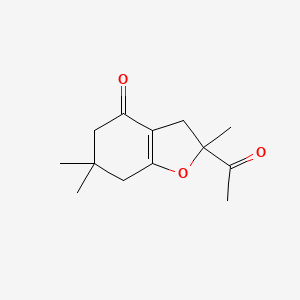
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
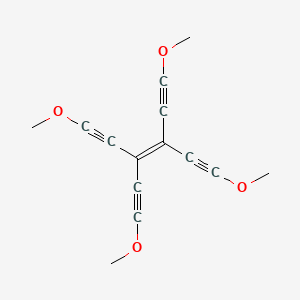
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)

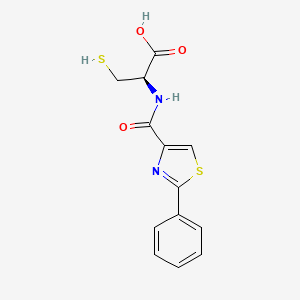
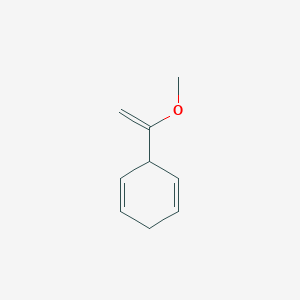
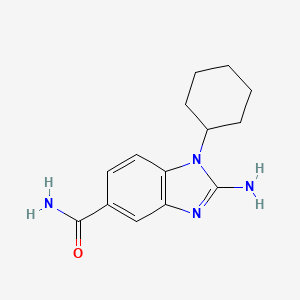
![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
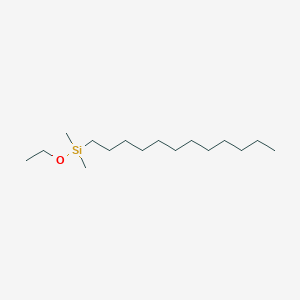
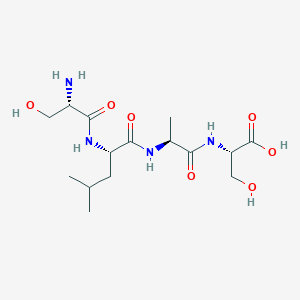
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)

